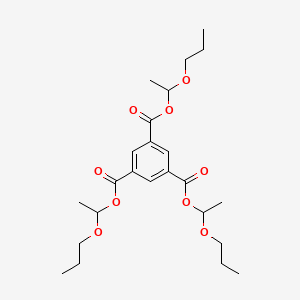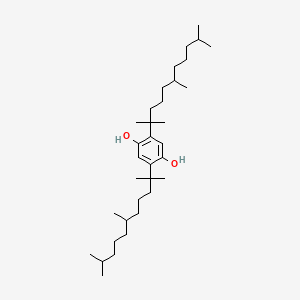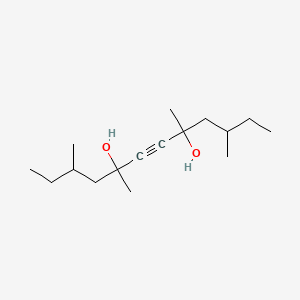![molecular formula C12H13BrS B14234886 Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- CAS No. 415680-10-3](/img/structure/B14234886.png)
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 3-position and a tert-butyl group at the 2-position of the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- can be achieved through various methods. One common approach involves the bromination of benzo[b]thiophene derivatives. For instance, the reaction of 2,5-dialkylthiophenes with bromine (Br2) can yield the corresponding 2,5-dialkyl-3,4-dibromothiophenes . Another method involves the electrochemical synthesis of benzothiophene derivatives using sulfonhydrazides and internal alkynes under electrochemical conditions . Industrial production methods may involve large-scale bromination reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling reaction.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated benzothiophene derivative.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- has several scientific research applications:
Medicinal Chemistry: Benzothiophene derivatives are used in the development of pharmaceutical drugs, including selective estrogen receptor modulators and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and bioactive structures.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, benzothiophene derivatives can act as ligands for estrogen receptors, modulating their activity and influencing gene expression . The compound’s bromine and tert-butyl groups contribute to its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene-1,1-dioxide: Known for its applications in medicinal chemistry and materials science.
2,3-Dihydrobenzo[b]thiophene: Used in the synthesis of chiral compounds with high enantioselectivity.
4,4’-Bibenzo[c]thiophene: Utilized in the development of organic optoelectronic devices.
The uniqueness of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
415680-10-3 |
|---|---|
Molecular Formula |
C12H13BrS |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
3-bromo-2-tert-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)11-10(13)8-6-4-5-7-9(8)14-11/h4-7H,1-3H3 |
InChI Key |
TUHXKWAKKCDTII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
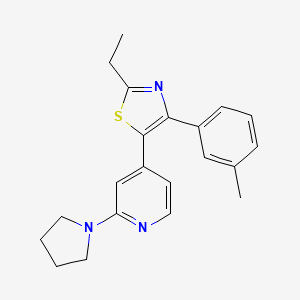
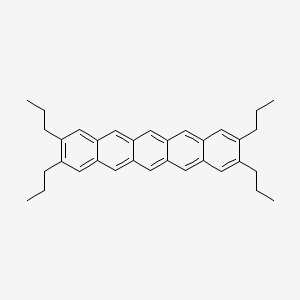

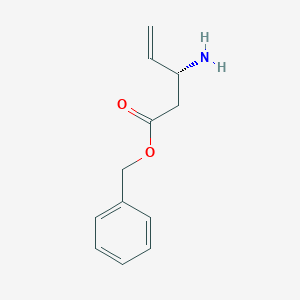
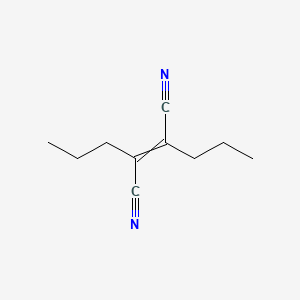
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
